3-(3-Bromo-5-fluorophenoxy)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Bromo-5-fluorophenoxy)azetidine is a synthetic compound that has garnered attention in recent years due to its potential applications in various fields of research and industry. This molecule is characterized by the presence of a bromine and fluorine atom attached to a phenoxy group, which is further connected to an azetidine ring. The molecular formula of this compound is C10H11BrFNO, and it has a molecular weight of 260.1 g/mol.
Vorbereitungsmethoden
The synthesis of 3-(3-Bromo-5-fluorophenoxy)azetidine can be achieved through several synthetic routes. One common method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach is the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation in an alkaline aqueous medium . Industrial production methods often utilize these efficient and scalable synthetic routes to produce the compound in large quantities.
Analyse Chemischer Reaktionen
3-(3-Bromo-5-fluorophenoxy)azetidine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The compound can participate in [2 + 2] photocycloaddition reactions, such as the aza Paternò–Büchi reaction, which involves the reaction between an imine and an alkene component . Common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura cross-coupling . Major products formed from these reactions include functionalized azetidines and other nitrogen-containing heterocycles.
Wissenschaftliche Forschungsanwendungen
3-(3-Bromo-5-fluorophenoxy)azetidine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex molecules and as a reagent in various organic reactions. In biology and medicine, fluorinated amino acids derived from azetidine have been explored for their potential to inhibit the growth of cancer cells. The compound’s unique structure and reactivity make it valuable in the development of new pharmaceuticals and imaging agents. Additionally, it has applications in the industrial production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(3-Bromo-5-fluorophenoxy)azetidine involves its interaction with molecular targets and pathways within biological systems. Fluorinated amino acids, such as those derived from azetidine, have been shown to inhibit the growth of cancer cells by interfering with specific cellular processes. The compound’s bromine and fluorine atoms play a crucial role in its reactivity and biological activity, allowing it to interact with enzymes and receptors in a selective manner.
Vergleich Mit ähnlichen Verbindungen
3-(3-Bromo-5-fluorophenoxy)azetidine can be compared with other similar compounds, such as 3-(4-Bromo-3-fluorophenoxy)azetidine and 3-[(3-Bromo-5-fluorophenoxy)methyl]azetidine These compounds share similar structural features but differ in the position of the bromine and fluorine atoms or the presence of additional functional groups
Eigenschaften
Molekularformel |
C9H9BrFNO |
---|---|
Molekulargewicht |
246.08 g/mol |
IUPAC-Name |
3-(3-bromo-5-fluorophenoxy)azetidine |
InChI |
InChI=1S/C9H9BrFNO/c10-6-1-7(11)3-8(2-6)13-9-4-12-5-9/h1-3,9,12H,4-5H2 |
InChI-Schlüssel |
HQLDFMQIZQMZTO-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1)OC2=CC(=CC(=C2)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.